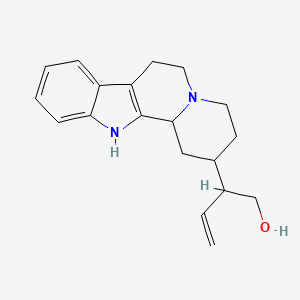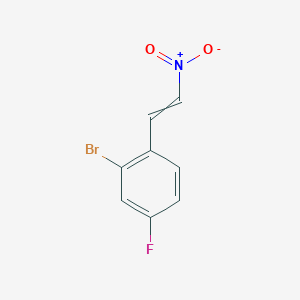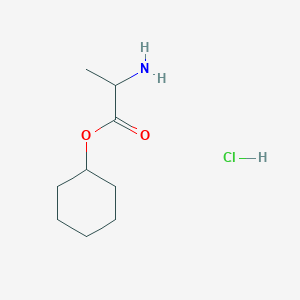![molecular formula C78H137N7O30 B13399546 (4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Mal-PEG6)-N-bis(PEG7-TCO) is a bifunctional polyethylene glycol derivative that is widely used in bioconjugation and drug delivery systems. This compound consists of a maleimide group, a polyethylene glycol spacer, and a trans-cyclooctene group. The maleimide group allows for selective conjugation with thiol groups, while the trans-cyclooctene group is used in bioorthogonal reactions, particularly in the tetrazine ligation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as p-nitrophenyl chloroformate to form an activated ester.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.
Introduction of Trans-Cyclooctene: The maleimide-polyethylene glycol intermediate is further reacted with trans-cyclooctene to form the final product, N-(Mal-PEG6)-N-bis(PEG7-TCO).
Industrial Production Methods
In industrial settings, the production of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and biotechnological applications.
化学反応の分析
Types of Reactions
N-(Mal-PEG6)-N-bis(PEG7-TCO) undergoes several types of chemical reactions, including:
Conjugation Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Bioorthogonal Reactions: The trans-cyclooctene group participates in tetrazine ligation, a rapid and selective bioorthogonal reaction.
Common Reagents and Conditions
Conjugation Reactions: Common reagents include thiol-containing molecules such as cysteine or glutathione. The reaction is typically carried out in aqueous buffer at neutral pH.
Bioorthogonal Reactions: Tetrazine derivatives are used as reagents. The reaction is highly efficient and can be performed under mild conditions, making it suitable for in vivo applications.
Major Products Formed
Thioether Conjugates: Formed from the reaction of the maleimide group with thiols.
Tetrazine Adducts: Formed from the reaction of the trans-cyclooctene group with tetrazines.
科学的研究の応用
N-(Mal-PEG6)-N-bis(PEG7-TCO) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex bioconjugates and polymers.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
The mechanism of action of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves its ability to form stable conjugates with thiol-containing molecules and participate in bioorthogonal reactions. The maleimide group selectively reacts with thiols to form thioether bonds, while the trans-cyclooctene group undergoes rapid and selective ligation with tetrazines. These reactions enable the precise modification and labeling of biomolecules, facilitating various applications in research and medicine.
類似化合物との比較
N-(Mal-PEG6)-N-bis(PEG7-TCO) is unique due to its dual functionality, combining a maleimide group and a trans-cyclooctene group. Similar compounds include:
N-(Mal-PEG6)-N-bis(PEG7-DBCO): Contains a dibenzocyclooctyne group instead of trans-cyclooctene, used in strain-promoted azide-alkyne cycloaddition.
N-(Mal-PEG6)-N-bis(PEG7-NHS): Contains an N-hydroxysuccinimide ester group, used for amine conjugation.
The uniqueness of N-(Mal-PEG6)-N-bis(PEG7-TCO) lies in its ability to participate in both thiol conjugation and tetrazine ligation, providing versatility in bioconjugation and drug delivery applications.
特性
分子式 |
C78H137N7O30 |
|---|---|
分子量 |
1652.9 g/mol |
IUPAC名 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93) |
InChIキー |
LXEACWVJIHRBDM-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine](/img/structure/B13399478.png)
![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)


![N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B13399523.png)

![3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B13399527.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B13399544.png)
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13399554.png)
![Pyrazino[2,3-b]pyrazine](/img/structure/B13399560.png)
